molecular formula C14H22S B6326065 iso-Propyl (4-pentylphenyl) sulfide CAS No. 2737205-93-3

iso-Propyl (4-pentylphenyl) sulfide

Cat. No.: B6326065
CAS No.: 2737205-93-3
M. Wt: 222.39 g/mol
InChI Key: CQKTVWCVBGKPRI-UHFFFAOYSA-N
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Description

Iso-Propyl (4-pentylphenyl) sulfide is a sulfur-containing organic compound with the molecular formula C14H22S and a molecular weight of 222.39 g/mol. It belongs to the class of organosulfur compounds and has been the focus of considerable scientific research in recent years.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iso-Propyl (4-pentylphenyl) sulfide typically involves the reaction of 4-pentylphenyl magnesium bromide with isopropyl sulfide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

Iso-Propyl (4-pentylphenyl) sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides and sulfones back to the sulfide form.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like thiols, amines, and halides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted organosulfur compounds.

Scientific Research Applications

Iso-Propyl (4-pentylphenyl) sulfide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties

Mechanism of Action

The mechanism of action of iso-Propyl (4-pentylphenyl) sulfide involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with various biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress .

Comparison with Similar Compounds

Iso-Propyl (4-pentylphenyl) sulfide can be compared with other similar organosulfur compounds, such as:

    Thiophenes: Known for their aromaticity and use in organic electronics.

    Sulfoxides: Commonly used as solvents and intermediates in organic synthesis.

    Sulfones: Known for their stability and use in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

1-pentyl-4-propan-2-ylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22S/c1-4-5-6-7-13-8-10-14(11-9-13)15-12(2)3/h8-12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKTVWCVBGKPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)SC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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